molecular formula C7H6ClN3O B12275841 (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol

(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B12275841
M. Wt: 183.59 g/mol
InChI Key: LQPFCSBJODTLTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, can be achieved through various methods. One notable method involves the Cu-catalyzed coupling reaction . This green and simple method provides an efficient route to synthesize pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine through multiple steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Cu-catalyzed coupling reaction mentioned above offers a scalable and economical approach for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like hydrogen gas. The conditions for these reactions vary depending on the desired product .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding acids .

Mechanism of Action

The mechanism of action of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with molecular targets and pathways within cells. This compound can inhibit specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-7-9-2-4-1-5(3-12)10-6(4)11-7/h1-2,12H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPFCSBJODTLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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